molecular formula C6H12ClNO2 B1321823 Methyl 1-(aminomethyl)cyclopropanecarboxylate CAS No. 914226-26-9

Methyl 1-(aminomethyl)cyclopropanecarboxylate

Cat. No.: B1321823
CAS No.: 914226-26-9
M. Wt: 165.62 g/mol
InChI Key: BQNOIBDCWPBGAS-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

This compound possesses a complex molecular structure characterized by a cyclopropane ring bearing two distinct functional groups at the same carbon position. The compound exists as a free base with the molecular formula C6H11NO2 and molecular weight of 129.16 grams per mole. The systematic International Union of Pure and Applied Chemistry name for this compound is methyl 1-(aminomethyl)cyclopropane-1-carboxylate, reflecting the presence of both an aminomethyl substituent and a methyl ester group attached to the first carbon of the cyclopropane ring.

The molecular structure exhibits several key architectural features that define its chemical behavior. The three-membered cyclopropane ring forms the central core, with its characteristic bond angles of approximately 60 degrees creating significant ring strain estimated at 28 kilocalories per mole. This ring strain substantially weakens the carbon-carbon bonds within the ring system, making cyclopropane derivatives considerably more reactive than their acyclic analogs or larger ring systems. The aminomethyl group (-CH2NH2) extends from the ring carbon, introducing nucleophilic character to the molecule, while the methyl ester functionality (-COOCH3) provides electrophilic sites for various chemical transformations.

The compound is commonly encountered in its hydrochloride salt form, which carries the molecular formula C6H12ClNO2 and molecular weight of 165.62 grams per mole. This salt formation occurs through protonation of the basic amino group, resulting in the hydrochloride designation. The Chemical Abstracts Service has assigned the registry number 914226-26-9 to the free base form and 1170782-90-7 to the hydrochloride salt.

Property Free Base Hydrochloride Salt
Molecular Formula C6H11NO2 C6H12ClNO2
Molecular Weight 129.16 g/mol 165.62 g/mol
Chemical Abstracts Service Number 914226-26-9 1170782-90-7
International Union of Pure and Applied Chemistry Name methyl 1-(aminomethyl)cyclopropane-1-carboxylate methyl 1-(aminomethyl)cyclopropane-1-carboxylate hydrochloride
Simplified Molecular Input Line Entry System COC(=O)C1(CC1)CN COC(=O)C1(CC1)CN.Cl

The stereochemical considerations of this molecule involve the potential for conformational flexibility around the aminomethyl substituent, while the cyclopropane ring itself maintains a rigid planar geometry due to the geometric constraints of the three-membered ring system. The carbon bearing both functional groups becomes a quaternary center, which influences the overall molecular shape and potential for intermolecular interactions.

Historical Context in Cyclopropane Chemistry

The development of cyclopropane chemistry traces its origins to the pioneering work of Austrian chemist August Freund, who first synthesized cyclopropane in 1881 through the treatment of 1,3-dibromopropane with sodium metal. This landmark achievement established the foundation for understanding three-membered ring systems and initiated decades of research into their unique properties and applications. Freund's synthetic approach, known as the Wurtz coupling reaction, represented the first successful preparation of this highly strained ring system and demonstrated the feasibility of creating such thermodynamically unfavorable structures.

The early twentieth century witnessed significant advancement in cyclopropane research, particularly following the discovery of its anesthetic properties by pharmacologists Velyien Henderson and George Lucas at the University of Toronto in 1929. Their investigations revealed that cyclopropane possessed remarkable anesthetic efficacy with rapid onset and recovery characteristics while maintaining stable hemodynamic profiles. This discovery led to extensive clinical development under the guidance of Ralph Waters at the University of Wisconsin, who reported comprehensive clinical studies in 1934. The pharmaceutical industry, notably E. R. Squibb & Sons, subsequently developed commercial production methods and distribution systems for cyclopropane as an anesthetic agent.

The success of cyclopropane in medical applications resulted from what was initially an incorrect hypothesis regarding ethylene toxicity. Researchers believed that cyclopropane represented a toxic contaminant in ethylene preparations, leading to its isolation and characterization. This serendipitous discovery ultimately led to over forty years of clinical use, demonstrating the unpredictable nature of scientific discovery and the importance of thorough investigation of unexpected findings.

Synthetic methodology for cyclopropane derivatives expanded significantly throughout the twentieth century with the development of various cyclopropanation reactions. The Simmons-Smith reaction emerged as a particularly important method, utilizing iodomethylzinc iodide as a carbenoid reagent to convert alkenes into cyclopropane rings. Alternative approaches included the use of diazo compounds such as diazomethane, which react with olefins through 1,3-dipolar cycloaddition followed by denitrogenation to yield cyclopropane products. The Johnson-Corey-Chaykovsky reaction provided another synthetic route using sulfur ylides, particularly effective for electron-poor olefins and α,β-unsaturated carbonyl compounds.

The understanding of cyclopropane ring strain became a central theme in the development of this field. Thermodynamic studies revealed that the 28 kilocalories per mole of ring strain in cyclopropane significantly weakens the carbon-carbon bonds compared to typical alkane bonds, which possess dissociation energies of approximately 88 kilocalories per mole. This fundamental insight explained the enhanced reactivity of cyclopropane derivatives and guided synthetic strategies for both ring construction and ring-opening reactions.

Modern developments in cyclopropane chemistry have expanded to include asymmetric synthesis methods, biological applications through enzymes such as cyclopropane-fatty-acyl-phospholipid synthase, and specialized reactions like the Kulinkovich reaction for cyclopropanol formation. The field has also embraced green chemistry principles, with methods utilizing diazo compounds producing only nitrogen gas as a byproduct, avoiding the use of toxic metals or halogenated reagents.

Historical Milestone Year Researcher(s) Significance
First Cyclopropane Synthesis 1881 August Freund Established feasibility of three-membered ring construction
Discovery of Anesthetic Properties 1929 Henderson and Lucas Revealed medical applications of cyclopropane
Clinical Development 1934 Ralph Waters Demonstrated clinical safety and efficacy
Commercial Production 1930s E. R. Squibb & Sons Enabled widespread medical use
Simmons-Smith Reaction Mid-20th century Simmons and Smith Provided versatile synthetic methodology
Ring Strain Quantification Mid-20th century Various researchers Explained unique reactivity patterns

Properties

IUPAC Name

methyl 1-(aminomethyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-9-5(8)6(4-7)2-3-6/h2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIHWQKTYOKPMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation and Esterification Route

One common approach involves the cyclopropanation of methacrylic acid derivatives or related compounds, followed by esterification and amination steps.

  • Starting Materials: Methacrylic acid esters or salts, methacrylonitrile, or methacrylamide.
  • Cyclopropanation: Reaction with trihalides (e.g., 1,2-dihaloethane) in the presence of alkali metals (e.g., sodium) to form geminal dihalide intermediates.
  • Dehalogenation: Treatment with sodium metal to remove halogens and form methyl cyclopropanecarboxylate or related nitrile/amide derivatives.
  • Hydrolysis and Amination: Basic hydrolysis of nitrile or amide intermediates followed by acidification yields 1-methylcyclopropylcarboxylic acid derivatives, which can be further aminated to introduce the aminomethyl group.

This method is noted for mild reaction conditions, ease of operation, and high purity of the final product.

Ester Exchange Ring-Opening and Cyclization Method

A patented method describes the preparation of methyl cyclopropanecarboxylate (a key intermediate) via:

  • Step 1: Ester Exchange Ring-Opening

    • React gamma-butyrolactone with dimethyl sulfate in the presence of potassium carbonate catalyst.
    • This produces methyl 4-((methoxysulfonyl)oxy)butyrate via ring-opening ester exchange.
    • Conditions: Temperature 80–100 °C, reaction time 6–10 hours.
  • Step 2: Cyclization

    • Add sodium methoxide in methanol dropwise to the ring-opened intermediate.
    • Maintain temperature at 105–110 °C for 3 hours with stirring.
    • Methanol is distilled off during the reaction to drive cyclization.
    • The product methyl cyclopropanecarboxylate is obtained with a yield of approximately 89.7%.

This method is advantageous due to simple raw materials, recyclability of reagents, environmental safety, and high yield.

Alkylation and Reduction Route from Nitroacetate Esters

Another approach involves:

  • Alkylation Cyclization:

    • React nitroacetic acid esters (e.g., ethyl nitroacetate) with 1,2-dihaloethane (e.g., glycol dibromide) in the presence of sodium carbonate or wormwood salt catalyst.
    • This forms 1-aminocyclopropane-1-carboxylic acid derivatives via hydrocarbonylation cyclization.
  • Nitro Reduction:

    • Reduce the nitro group using tin dichloride in methanol or ethanol at 15–20 °C.
  • Hydrolysis and Crystallization:

    • Hydrolyze the ester under basic conditions (NaOH or KOH) at 70–90 °C.
    • Purify by cooling crystallization in 95% ethanol.

This method yields high-purity 1-aminocyclopropane-1-carboxylic acid derivatives, which can be further esterified to methyl esters.

Hydrolysis of 1-Isocyano-Cyclopropane-Carboxylic Acid Esters

A known process involves:

  • Hydrolyzing 1-isocyano-cyclopropane-carboxylic acid esters with aqueous alkali metal hydroxides.
  • Acidifying the reaction mixture with hydrochloric acid to precipitate the amino acid or ester hydrochloride.
  • Isolation by solvent extraction, drying, and crystallization.

This method can be adapted to prepare methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride with good purity.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield & Notes
Ester Exchange Ring-Opening & Cyclization Gamma-butyrolactone, dimethyl sulfate Potassium carbonate, sodium methoxide 80–110 °C, 6–10 h ring-opening, 3 h cyclization ~89.7% yield; environmentally friendly, scalable
Cyclopropanation of Methacrylic Derivatives Methacrylic acid esters, trihalides Sodium metal, alkali Mild conditions, multi-step High purity, cost-effective
Alkylation & Reduction from Nitroacetate Nitroacetic acid esters, 1,2-dihaloethane Sodium carbonate, tin dichloride 15–90 °C, multi-step High purity, crystallization purification
Hydrolysis of Isocyano Esters 1-Isocyano-cyclopropane-carboxylic acid esters Alkali hydroxides, HCl Room temp to reflux Good purity, adaptable for hydrochloride salts

Research Findings and Analysis

  • The ester exchange ring-opening method (patented in 2020) offers a robust and environmentally friendly route to methyl cyclopropanecarboxylate, a key intermediate for further amination to this compound.
  • Alkylation of nitroacetate esters followed by reduction and hydrolysis provides a versatile synthetic route to amino cyclopropane derivatives with high purity and crystallinity, suitable for pharmaceutical intermediates.
  • Hydrolysis of isocyano esters is a classical method that allows direct access to amino acid esters, including this compound hydrochloride, with straightforward isolation procedures.
  • The choice of method depends on available starting materials, desired scale, purity requirements, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(aminomethyl)cyclopropanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemical Applications

Organic Synthesis : Methyl 1-(aminomethyl)cyclopropanecarboxylate serves as a versatile building block in organic synthesis. It is utilized as a reagent for constructing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its ability to participate in various chemical reactions enhances its utility in synthetic chemistry.

Reagent in Biochemical Assays : The compound has been employed in biochemical assays to study enzyme interactions and metabolic pathways. For instance, its structural similarity to 1-aminocyclopropane-1-carboxylic acid allows it to act as an agonist for ethylene response pathways in plants, facilitating research into plant growth regulation.

Biological Applications

Plant Physiology : this compound plays a critical role in ethylene biosynthesis. As an analog of ACC (1-aminocyclopropane-1-carboxylic acid), it enhances ethylene-related responses such as root elongation inhibition, increased root hair formation, and accelerated fruit ripening.

Response Type Effect of this compound
Root GrowthInhibition
Root Hair DevelopmentPromotion
Leaf SenescenceInduction
Fruit RipeningAcceleration

Therapeutic Potential : The compound is being investigated for potential therapeutic applications due to its structural resemblance to biologically active compounds. Studies focus on its interactions with various biological macromolecules, including proteins and enzymes, which may lead to novel drug development opportunities .

Industrial Applications

Agriculture : In agricultural practices, this compound is employed as a plant growth regulator. Its ability to modulate ethylene levels makes it useful for enhancing crop yield and improving postharvest quality.

Case Study 1: Ethylene Response Enhancement

A study demonstrated that application of this compound significantly improved the ethylene response in tomato plants, leading to enhanced ripening rates compared to untreated controls. This finding highlights its potential utility in agricultural settings for managing fruit maturation processes.

Case Study 2: Synthesis of Novel Compounds

Research involving the synthesis of cyclopropane derivatives has shown that this compound can be utilized as a starting material for creating new compounds with potential pharmaceutical applications. The synthesis process was optimized to achieve high yields of desired products through careful selection of reaction conditions .

Mechanism of Action

The mechanism by which methyl 1-(aminomethyl)cyclopropanecarboxylate exerts its effects involves its interaction with ethylene biosynthesis pathways. As a structural analog of 1-aminocyclopropane-1-carboxylate acid, it acts as an agonist of ethylene response in plants. This interaction leads to enhanced ethylene-related responses such as restrained root elongation, increased root hair number, and accelerated ripening of postharvest fruits .

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
Methyl 1-(aminomethyl)cyclopropanecarboxylate Aminomethyl, methyl ester C₆H₁₀N₂O₂ 142.16 Pharmaceutical intermediate; potential kinase inhibitor
Ethyl 1-(aminomethyl)cyclopropanecarboxylate Aminomethyl, ethyl ester C₇H₁₂N₂O₂ 156.18 Ethyl ester analog; similar reactivity
Methyl 1-aminocyclopropanecarboxylate hydrochloride Amino, methyl ester (HCl salt) C₅H₈ClNO₂ 157.58 Enhanced solubility due to HCl salt; lab reagent
Methyl 1-(4-bromophenyl)cyclopropanecarboxylate 4-Bromophenyl, methyl ester C₁₁H₁₁BrO₂ 255.11 Aromatic substitution; used in cross-coupling reactions
Methyl 1-(morpholine-4-carbonyl)cyclopropanecarboxylate Morpholine-carbonyl, methyl ester C₁₀H₁₅NO₄ 213.23 Polar group for solubility; drug design

Physicochemical Properties

  • Lipophilicity: The aminomethyl group increases polarity compared to bromophenyl or morpholine derivatives .
  • Solubility : Hydrochloride salts (e.g., ) enhance aqueous solubility.
  • Stability : Cyclopropane rings impart strain but improve metabolic stability in drug candidates .

Biological Activity

Methyl 1-(aminomethyl)cyclopropanecarboxylate, often referred to as methyl-ACC, is a significant compound in the realm of plant biochemistry, primarily recognized for its role as a plant growth regulator. This article delves into its biological activity, mechanisms of action, and implications in various research fields.

Target Enzyme : Methyl-ACC primarily targets the enzyme ACC oxidase (ACO) , which is crucial in the biosynthesis of the plant hormone ethylene. By acting as an agonist to ethylene responses, methyl-ACC enhances ethylene-related physiological processes in plants.

Biochemical Pathways : The compound's interaction with ACO facilitates the conversion of 1-aminocyclopropane-1-carboxylate (ACC) to ethylene, leading to various plant responses such as increased root hair formation and accelerated ripening of fruits like tomatoes .

Cellular Effects

Methyl-ACC influences several cellular processes:

  • Root Development : It promotes restrained root elongation and increases the number of root hairs.
  • Leaf Senescence : The compound accelerates dark-induced leaf senescence.
  • Fruit Ripening : It enhances the ripening process in postharvest tomatoes, making it a valuable tool in agricultural practices.

Case Studies

Several studies have explored methyl-ACC's effects on plant physiology:

  • Ethylene Production Enhancement : Research demonstrated that plants treated with methyl-ACC showed a marked increase in ethylene production compared to untreated controls. This was particularly evident in studies involving tomato plants where ripening was significantly hastened .
  • Stress Response Modulation : Methyl-ACC has been shown to modulate plant responses to environmental stresses such as drought and salinity by enhancing ethylene signaling pathways.
  • Calcium Channel Interaction : In addition to its role in ethylene production, methyl-ACC has been noted for its inhibitory effects on specific calcium channels, which could have implications for understanding neuronal functions and pain modulation mechanisms.

Comparative Analysis

To better understand methyl-ACC's unique properties, it is beneficial to compare it with similar compounds:

Compound NameRole/ActivityUnique Features
1-Aminocyclopropane-1-carboxylic acidDirect precursor of ethyleneFundamental in ethylene biosynthesis
Coronamic acidSimilar biological activityDistinct structural modifications
Norcoronamic acidRelated compound with different featuresVaries in biological activity

This compound stands out due to its specific structural modifications that enhance its efficacy as an ethylene agonist compared to other analogs .

Preparation Methods

The synthesis of this compound can be achieved through various methods:

  • Alkylation Techniques : Commonly involves alkylation of glycine equivalents followed by cyclization of amino acid derivatives.
  • Industrial Scale Production : Optimized synthesis methods are employed for large-scale production, often involving purification techniques like chromatography .

Q & A

Q. How can researchers mitigate decomposition during storage?

  • Store under inert atmosphere (argon) at –20°C. Avoid prolonged exposure to light or moisture, which can hydrolyze the ester or oxidize the amine group. Stabilizers like BHT (butylated hydroxytoluene) may be added for long-term storage .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Methyl 1-(aminomethyl)cyclopropanecarboxylate
Reactant of Route 2
Methyl 1-(aminomethyl)cyclopropanecarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.